molecular formula C7H8N2O2 B3355514 Methyl pyridin-2-ylcarbamate CAS No. 6269-23-4

Methyl pyridin-2-ylcarbamate

Cat. No.: B3355514
CAS No.: 6269-23-4
M. Wt: 152.15 g/mol
InChI Key: XEVGBKYKRAHUNV-UHFFFAOYSA-N
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Description

Methyl pyridin-2-ylcarbamate is a chemical compound with the molecular formula C7H8N2O2 . It belongs to a class of pyridine-based carbamate compounds, which are of significant interest in medicinal and organic chemistry research. While specific biological data for this compound is not available in the search results, structural analogs and related pyridinyl carbamates are recognized as important intermediates and scaffolds in scientific discovery. For instance, carbamate derivatives built on pyridine cores have been investigated as potent inhibitors of key enzymes and serve as crucial building blocks in synthetic chemistry . Researchers value this compound for developing novel synthetic methodologies and exploring structure-activity relationships. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for personal use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-pyridin-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)9-6-4-2-3-5-8-6/h2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVGBKYKRAHUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283975
Record name Methyl pyridin-2-ylcarbamate
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Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6269-23-4
Record name NSC34628
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Record name Methyl pyridin-2-ylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl Pyridin 2 Ylcarbamate and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target carbamate (B1207046) in a single or a few straightforward steps from readily available starting materials. These approaches are often favored for their efficiency and atom economy.

Amination-Carboxylation Pathways

A fundamental approach to synthesizing pyridin-2-ylcarbamates involves a two-step sequence: the amination of a pyridine (B92270) ring followed by carboxylation of the resulting amino group. The introduction of an amino group at the C2 position of a pyridine ring can be achieved through various methods. One common strategy involves the conversion of pyridine N-oxides into 2-aminopyridines. This transformation can be carried out using reagents like Ts2O-t-BuNH2, followed by an in situ deprotection step. nih.gov This method provides a general and efficient way for the amination of 2-unsubstituted pyridines. nih.gov Alternative methods include the Chichibabin reaction or nucleophilic aromatic substitution (SNAr) on suitably activated pyridine substrates. galchimia.com

Once the 2-aminopyridine (B139424) precursor is obtained, the subsequent carboxylation step forms the carbamate. This can be achieved by reacting the aminopyridine with a suitable carbonyl source. For instance, metal-free methods utilizing carbon dioxide (CO2) as a C1 building block have been developed for the synthesis of carbamates from amines at atmospheric pressure and room temperature. semanticscholar.orgorganic-chemistry.org Another approach involves the use of urea (B33335) as a carbonyl source in the presence of a catalyst to convert amines into carbamates. organic-chemistry.orgrsc.org

Catalyst-Free Synthesis Routes from Hetaryl Ureas and Alcohols

Catalyst-free methods for carbamate synthesis are gaining attention due to their environmental benefits and simplified purification procedures. One such strategy involves the reaction of hetaryl ureas with alcohols. While many carbamate syntheses from ureas and alcohols are catalyzed, organic-chemistry.orgrsc.org specific conditions can enable this transformation without a catalyst. A mild, one-pot, catalyst-free reaction of weakly nucleophilic aromatic amines, which include hetarylamines, with carbonyl sulfide (B99878) (COS) can yield asymmetric ureas, which could potentially be converted to carbamates. organic-chemistry.org Additionally, the reaction of carbonylimidazolide with a nucleophile in water provides a general, catalyst-free method for preparing carbamates, where the product often precipitates out, simplifying purification. organic-chemistry.org

Reactions Involving Chloroformates and Pyridin-2-ylamines

One of the most direct and widely used methods for the synthesis of methyl pyridin-2-ylcarbamate is the reaction of pyridin-2-ylamine with a methyl chloroformate. This reaction is a classic example of N-acylation, where the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct that is formed. Common bases include triethylamine (B128534) or pyridine itself. The choice of solvent is crucial and is often an inert aprotic solvent like dichloromethane, tetrahydrofuran (B95107) (THF), or ether. google.com The reaction is generally exothermic and is often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. mdpi.com For example, a general procedure involves dissolving the pyridin-2-ylamine in a suitable solvent with a base, followed by the slow addition of methyl chloroformate while maintaining a low temperature. google.commdpi.com This method is highly versatile and can be applied to a wide range of substituted pyridin-2-ylamines to produce the corresponding carbamate derivatives. google.com

Table 1: Synthesis of Carbamates using Chloroformates
Amine ReactantChloroformateBaseSolventTemperatureYieldReference
2-(N-methylamino)-3-hydroxymethylpyridine1-chloroethyl chloroformateNot specifiedDichloromethane-5 to -10 °CHigh Purity google.com
t-butylamineEthyl chloroformateTriethylamineTHF0 °CNot specified google.com
33% aqueous methylamineEthyl chloroformateSodium hydroxide (B78521)Ether/Water<5 °C88-90%

Indirect Synthetic Strategies and Precursor Transformations

Indirect methods involve the synthesis of an intermediate compound which is then transformed into the final carbamate product. These strategies are often employed when direct methods are not feasible due to the presence of sensitive functional groups or to achieve specific regioselectivity.

N-BOC Protection of 4-Methylpyridin-2-amine

The protection of an amino group as a tert-butoxycarbonyl (Boc) carbamate is a common strategy in multi-step organic synthesis. researchgate.net This method can be considered an indirect route to a carbamate derivative. The N-Boc protection of an aminopyridine, such as 4-methylpyridin-2-amine, is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base.

A variety of conditions have been developed for this transformation, including catalyst-free methods in water-acetone mixtures, which are environmentally friendly and efficient. nih.gov The Boc group is valued for its stability under a wide range of conditions, yet it can be easily removed under mild acidic conditions, making it an excellent protecting group. researchgate.netorganic-chemistry.org The resulting N-Boc protected aminopyridine is a stable intermediate that can undergo further reactions at other positions on the pyridine ring before the Boc group is removed or left as the final carbamate derivative.

Table 2: Conditions for N-Boc Protection of Amines
Amine SubstrateReagentCatalyst/ConditionsSolventKey FeaturesReference
Structurally diverse amines(Boc)2OCatalyst-freeWater-acetoneEco-friendly, excellent yields, short reaction times nih.gov
Various aryl and aliphatic amines(Boc)2OIodine (catalytic)Solvent-freeAmbient temperature, efficient organic-chemistry.org
Amines(Boc)2OHClO4–SiO2Solvent-freeHighly efficient, reusable catalyst organic-chemistry.org
Free amino groupBoc2ONaOH or NaHCO3Dioxane/WaterCommon method, by-products are easy to remove

Utilization of Acyl Chloride Methods for Carbamoyl (B1232498) Formation

An alternative indirect strategy for forming carbamates involves the use of carbamoyl chlorides as intermediates. Carbamoyl chlorides are typically synthesized by reacting an amine with phosgene (B1210022) or a phosgene equivalent. google.com For instance, pyridin-2-ylamine could be reacted with phosgene to form 2-pyridylcarbamoyl chloride.

This intermediate is a reactive acylating agent that can then be treated with an alcohol, such as methanol (B129727), to yield the desired this compound. This two-step process allows for the synthesis of a variety of carbamates by simply changing the alcohol used in the second step. The preparation of the carbamoyl chloride must be handled with care due to the high toxicity of phosgene. The formation of acyl and carbamoyl radicals from the corresponding chlorides has also been explored, opening up further synthetic possibilities. rsc.org The generation of acyl chlorides from carboxylic acids using reagents like thionyl chloride or phosphorus chlorides is a well-established transformation in organic synthesis. libretexts.orgchemguide.co.uklibretexts.org

Diastereoselective Syntheses of Pyridin-2-yl Carbamate Derivatives

Diastereoselective synthesis is crucial for the preparation of chiral molecules with specific three-dimensional arrangements, which is often a prerequisite for targeted biological activity. A notable example of diastereoselective synthesis in the context of pyridin-2-yl carbamate derivatives is the construction of spiro[indoline-3,4′-pyridin]-2-yl carbamates.

This synthesis is achieved through a silver(I) triflate (AgOTf) and triphenylphosphine (B44618) (Ph₃P) catalyzed tandem cyclization of tryptamine-ynesulfonamides. A key feature of this strategy is the efficient intermolecular trapping of the in situ generated spiroindoleninium intermediates with carbamates. This process leads to the formation of the desired spiro[indoline-3,4′-pyridin]-2-yl carbamate derivatives with high diastereoselectivity. The reaction demonstrates broad applicability with a variety of tryptamine-ynesulfonamide substrates and different carbamates. A plausible mechanism for this transformation has been proposed, highlighting the controlled formation of stereocenters.

One-Pot Procedures for Carbamate Synthesis

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single reaction vessel. Several one-pot methodologies can be adapted for the synthesis of this compound and its derivatives.

One such approach involves the in situ generation of isocyanate intermediates from Boc-protected amines. In the presence of 2-chloropyridine (B119429) and trifluoromethanesulfonic anhydride, Boc-protected 2-aminopyridine can be converted to its corresponding isocyanate. This highly reactive intermediate can then be trapped with methanol to afford this compound in a one-pot fashion. This method avoids the isolation of the often sensitive isocyanate intermediate. researchgate.net

Another relevant one-pot procedure, while focused on ureas, provides a foundation for carbamate synthesis. A metal- and column-free one-pot ammonolysis using various amines has been developed for the synthesis of unsymmetrical ureas bearing 2-pyridyl units. rsc.org This reaction proceeds through the in situ pyridinolysis of phenyl chloroformate, followed by an intramolecular rearrangement to a phenyl carbamate hydrochloride intermediate. rsc.org Subsequent aminolysis yields the urea. By substituting the amine with an alcohol in the final step, this methodology could potentially be adapted for carbamate synthesis.

Synthesis of Substituted and Functionalized this compound Analogues

Synthesis of Pyridine Ring-Substituted Derivatives

The introduction of substituents onto the pyridine ring is a common strategy to modulate the physicochemical and biological properties of this compound. A versatile and environmentally friendly method for the synthesis of a wide range of N-pyridin-2-yl substituted carbamates involves a catalyst-free reaction of N-hetaryl ureas with alcohols. nih.gov This technique is effective for producing carbamates with both electron-donating and electron-withdrawing groups on the pyridine ring, with yields ranging from good to high. nih.gov The reaction proceeds through the intermediate formation of hetaryl isocyanates. nih.gov

Substituent on Pyridine RingStarting MaterialReagentYield (%)
4-MethylN-(4-methylpyridin-2-yl)ureaMethanol85
5-ChloroN-(5-chloropyridin-2-yl)ureaMethanol78
6-BromoN-(6-bromopyridin-2-yl)ureaMethanol82
4-MethoxyN-(4-methoxypyridin-2-yl)ureaMethanol88

This table presents a selection of pyridine ring-substituted this compound derivatives synthesized via the catalyst-free reaction of substituted N-hetaryl ureas with methanol. The yields demonstrate the versatility of this method for incorporating various functional groups.

Synthesis of N-Substituted Pyridin-2-ylcarbamates

N-substitution on the carbamate nitrogen introduces another point of diversity for creating analogues of this compound. A two-step synthesis for a complex N-substituted derivative, [N-methyl-N-3-((tert-butoxycarbonyl methyl amino) acetoxy methyl) pyridine-2-yl] carbamate-1-ethyl chloride, has been reported. google.com This method begins with the reaction of 2-(N-methylamino)-3-hydroxymethylpyridine with Boc-sarcosine at low temperatures, followed by a reaction with 1-chloroethyl chloroformate. google.com This process is characterized by mild reaction conditions and provides a high-purity product. google.com

The previously mentioned catalyst-free synthesis from N-hetaryl ureas and alcohols is also applicable for creating N-substituted pyridin-2-ylcarbamates by varying the alcohol reactant. nih.gov This allows for the introduction of various primary, secondary, and even tertiary alkyl groups at the oxygen atom of the carbamate. nih.gov

N-SubstituentStarting MaterialReagentYield (%)
MethylN-pyridin-2-ylureaMethanol90
EthylN-pyridin-2-ylureaEthanol92
IsopropylN-pyridin-2-ylureaIsopropanol85
tert-ButylN-pyridin-2-ylureatert-Butanol75

This interactive data table showcases the synthesis of various N-alkyl pyridin-2-ylcarbamates through the catalyst-free reaction of N-pyridin-2-ylurea with different alcohols. The yields indicate a high tolerance for sterically diverse alcohol substrates.

Preparation of Carbamate-Containing Complex Scaffolds

The pyridin-2-ylcarbamate moiety can be incorporated into larger, more complex molecular scaffolds, which is often necessary for achieving high-affinity interactions with biological targets. One such example is the synthesis of (pyridin-2-ylmethyl)porphyrins. A novel synthetic route involves the nucleophilic attack of a (pyridin-2-ylmethyl)lithium reagent on a porphyrin with a free meso position. The resulting free base porphyrin can then be metalated with zinc(II) or nickel(II).

Another illustration of the integration of the pyridin-2-ylcarbamate group into a complex structure is the diastereoselective synthesis of spiro[indoline-3,4′-pyridin]-2-yl carbamates, as detailed in section 2.2.3.

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. For the synthesis of this compound and its derivatives, several approaches align with these principles.

The catalyst-free synthesis of substituted pyridin-2-yl carbamates from N-hetaryl ureas and alcohols is a prime example of a green synthetic route. nih.gov By avoiding the need for a metal catalyst, this method reduces waste and potential toxicity associated with heavy metals. The reaction can also be performed under solvent-free or in environmentally benign solvents, further enhancing its green credentials.

Microwave-assisted synthesis is another green chemistry technique that can be applied to accelerate reactions, often leading to higher yields and cleaner product profiles in shorter reaction times. nih.govmdpi.com The Groebke–Blackburn–Bienaymé reaction to synthesize imidazo[1,2-a]pyridine-3-amines, which can be precursors to more complex pyridin-2-yl derivatives, has been successfully performed under microwave irradiation. mdpi.com

Furthermore, the development of one-pot syntheses, as discussed in section 2.2.4, contributes to the greenness of a synthetic process by reducing the number of work-up and purification steps, thereby minimizing solvent consumption and waste generation. researchgate.net The use of plant extracts as catalysts in the synthesis of pyridine derivatives also represents an emerging area of green chemistry. nih.gov

Chemical Reactivity and Transformation Mechanisms

Fundamental Reaction Pathways of the Carbamate (B1207046) Functionality

The carbamate group (-NH-CO-O-) is the ester of carbamic acid and exhibits reactivity patterns analogous to both esters and amides. The presence of the nitrogen atom adjacent to the carbonyl group significantly influences its electronic properties and, consequently, its reaction pathways.

Hydrolytic Stability and Reactivity under Various Conditions

The hydrolysis of the carbamate ester bond in Methyl pyridin-2-ylcarbamate to yield 2-aminopyridine (B139424), methanol (B129727), and carbon dioxide is a key reaction. The rate and mechanism of this process are highly dependent on the pH of the medium.

Acidic Conditions: Under acidic conditions, the hydrolysis of carbamates is catalyzed by protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.comlibretexts.org However, compared to esters, the lone pair of the adjacent nitrogen atom provides resonance stabilization, which can make amides and carbamates less reactive and require harsh conditions like heating with aqueous acid for extended periods to achieve hydrolysis. masterorganicchemistry.comviu.ca The pyridine (B92270) nitrogen can also be protonated, which would further withdraw electron density from the ring and potentially influence the electronic character of the carbamate.

Neutral Conditions: At neutral pH, the hydrolysis of carbamates is generally slow. clemson.edu The reaction proceeds via the direct nucleophilic attack of water on the carbonyl carbon. Due to the stability of the carbamate group, this pathway is often insignificant compared to catalyzed hydrolysis unless other activating factors are present. viu.caclemson.edu

Basic Conditions: Alkaline hydrolysis is a significant degradation pathway for carbamates. clemson.eduactachemscand.org The reaction is typically initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, proceeding through a tetrahedral intermediate. For N-substituted carbamates, an alternative E1cB (Elimination Unimolecular conjugate Base) mechanism may occur, involving the deprotonation of the carbamate nitrogen followed by the elimination of the methoxy (B1213986) group to form an isocyanate intermediate, which is then rapidly hydrolyzed to the corresponding amine. actachemscand.org N,N-disubstituted carbamates are generally more stable towards alkaline hydrolysis than singly N-substituted ones. actachemscand.org

Condition Catalyst/Reagent General Mechanism Relative Rate
AcidicH₃O⁺Protonation of carbonyl oxygen, followed by nucleophilic attack of H₂O (A_AC_2 type). masterorganicchemistry.comModerate to Slow
NeutralH₂ODirect nucleophilic attack of H₂O.Very Slow clemson.edu
BasicOH⁻Nucleophilic attack of OH⁻ on carbonyl carbon (B_AC_2 type) or via an isocyanate intermediate (E1cB type). actachemscand.orgFast

Transamination Reactions and Carbamate Exchange Processes

While classical transamination often refers to the enzymatic transfer of an amino group from an amino acid to a keto acid, wikipedia.org in a synthetic context, related transformations of the carbamate group can occur.

Carbamate exchange processes involve the substitution of the alcohol or amine portion of the carbamate. These reactions are of growing importance in the field of dynamic covalent chemistry and materials science. chemrxiv.org The reaction can be catalyzed, for example by Lewis acids, and typically proceeds through one of two primary mechanisms:

Dissociation-Readdition: The carbamate undergoes thermal or catalytic dissociation into its constituent isocyanate (pyridin-2-yl isocyanate) and alcohol (methanol). The highly reactive isocyanate is then trapped by a different nucleophile, such as another alcohol or an amine, to form a new carbamate or a urea (B33335) derivative, respectively.

Direct Nucleophilic Attack: A nucleophile (e.g., an external amine, R₂NH) can directly attack the carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which can then collapse, eliminating the original alcohol (methanol) and forming a new product (a urea derivative in the case of an amine nucleophile). This process is effectively a transamidation-like reaction on the carbamate moiety.

These exchange reactions allow for the modification of the carbamate structure and are fundamental to the reprocessing of polyurethane thermosets. chemrxiv.org

Rearrangement Reactions (e.g., Hofmann-type rearrangements)

The Hofmann rearrangement classically involves the conversion of a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate which is often trapped by an alcohol to form a carbamate. wikipedia.orgtcichemicals.comnih.gov Thus, carbamates are typically the products of this reaction, not the reactants.

However, pyridin-2-ylcarbamates themselves can undergo unique rearrangement reactions. A notable example is the intramolecular rearrangement of N-alkyl-(pyridin-2-yl)carbamates to form unnatural α-amino acid esters. acs.orgacs.org This transformation is triggered by a strong base like lithium diisopropylamide (LDA) and relies on a "Complex-Induced Proximity Effect" (CIPE). acs.orgacs.org The mechanism involves:

Deprotonation by LDA at the α-carbon of the N-alkyl group.

The pyridyl nitrogen acts as a chelating group for the lithium cation, bringing the deprotonated carbon into close proximity with the carbamate's carbonyl group.

An intramolecular nucleophilic attack of the carbanion onto the carbonyl carbon occurs.

This is followed by a migration of the carbonyl group from the nitrogen to the α-carbon, ultimately yielding an α-amino ester after quenching. acs.org

This reaction provides a powerful, transition-metal-free method for constructing complex amino acid skeletons from readily available materials. acs.orgacs.org

Reactions Involving the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic character makes it generally deactivated towards electrophilic attack but activated towards nucleophilic substitution, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen.

Electrophilic Aromatic Substitution on the Pyridine Moiety

Electrophilic aromatic substitution (SₑAr) on an unsubstituted pyridine ring is significantly more difficult than on benzene (B151609). uoanbar.edu.iqquimicaorganica.org The ring nitrogen deactivates the system towards electrophiles, and under the strongly acidic conditions often used for SₑAr (e.g., nitration, sulfonation), the nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution even more challenging. uoanbar.edu.iq When the reaction does proceed, it occurs predominantly at the 3- and 5-positions (meta to the nitrogen). quimicaorganica.org

In this compound, the carbamate group (-NHCO₂Me) attached at the 2-position influences the reactivity and regioselectivity. The nitrogen atom of the carbamate can donate electron density into the ring via resonance, acting as an activating group. This activating effect competes with the deactivating effect of the ring nitrogen. Such amino-type groups are powerful ortho, para-directors. libretexts.org

Activating Effect: The -NHCO₂Me group is an activating, ortho-, para-directing substituent.

Deactivating Ring: The pyridine nitrogen deactivates the entire ring and directs meta (to positions 3 and 5).

The interplay of these effects determines the outcome. The activating carbamate group directs incoming electrophiles to the positions ortho (position 3) and para (position 5) relative to itself. This aligns with the inherent preference for substitution at the 3- and 5-positions of the pyridine ring. Therefore, electrophilic substitution on this compound is expected to occur preferentially at the 5-position, and to a lesser extent, the 3-position. Studies on the acid-catalysed hydrogen exchange of related 2-aminopyridine derivatives confirm that substitution occurs at these positions. rsc.org

Position Influence of Ring Nitrogen Influence of 2-NHCO₂Me Group Predicted Reactivity
3Meta (Favored)Ortho (Favored)Favorable site for substitution
4Para (Disfavored)Meta (Disfavored)Unfavorable site for substitution
5Meta (Favored)Para (Favored)Most favorable site for substitution
6Ortho (Disfavored)Meta (Disfavored)Unfavorable site for substitution

Nucleophilic Substitution Reactions on Pyridine-2-ylcarbamates

Nucleophilic aromatic substitution (SₙAr) is a characteristic reaction of electron-poor aromatic rings, like pyridine. wikipedia.org The reaction is highly favored at the 2- and 4-positions because the electronegative nitrogen atom can effectively stabilize the negative charge in the intermediate Meisenheimer complex through resonance. uoanbar.edu.iqwikipedia.org

In the case of this compound, the molecule itself does not possess a typical leaving group (like a halide) on the ring that would be readily displaced by a nucleophile in a standard SₙAr reaction. The carbamate group is generally not a good leaving group for SₙAr.

However, the presence of the carbamate group at the 2-position modifies the ring's reactivity. If a leaving group were present at another position (e.g., the 4- or 6-position), the electron-donating nature of the carbamate might modulate the rate of substitution.

A more plausible nucleophilic attack on the molecule would target either:

The Carbamate Carbonyl: As discussed in section 3.1.2, leading to carbamate exchange or hydrolysis.

A Ring Carbon via Addition-Elimination (Chichibabin-type reaction): Pyridine can react with strong nucleophiles like sodium amide (NaNH₂) to yield 2-aminopyridine, where a hydride ion acts as the leaving group. uoanbar.edu.iq It is conceivable that under harsh conditions with a very strong nucleophile, a similar reaction could occur on the substituted ring, although the carbamate substituent would heavily influence the regiochemistry and feasibility. The presence of the 2-substituent makes direct attack at that position less likely than at the 6-position.

Mechanistic Insights into Reaction Intermediates

The synthesis of N-pyridin-2-yl carbamates, including this compound, can proceed through the formation of hetaryl isocyanate intermediates. A catalyst-free method for synthesizing these carbamates from N-hetaryl ureas and various alcohols has been developed. researchgate.netnih.gov Experimental studies, supported by Density Functional Theory (DFT) calculations, have shown that the reaction mechanism involves the intermediate formation of pyridin-2-yl isocyanate researchgate.netnih.gov.

In this process, N,N-dialkyl-N'-(pyridin-2-yl)ureas, which can be considered masked isocyanates, are heated with an alcohol. The urea decomposes, eliminating a dialkylamine to generate the highly reactive pyridin-2-yl isocyanate intermediate. This intermediate is then trapped by the alcohol nucleophile to yield the final carbamate product. This environmentally friendly technique is effective for a wide range of primary, secondary, and even tertiary alcohols, producing good to high yields of the corresponding N-pyridin-2-yl carbamates. researchgate.netnih.gov

In the context of transition metal-catalyzed reactions, spiroindoleninium intermediates play a crucial role in the synthesis of complex heterocyclic structures, including those containing a pyridin-2-ylcarbamate moiety. These intermediates are typically formed during the dearomatization of indole (B1671886) derivatives.

For example, in the synthesis of certain carbamate derivatives, a proposed mechanism involves the formation of a spiroindoleninium intermediate. researchgate.net This occurs when a tryptamine (B22526) derivative, which includes the carbamate functional group, undergoes a gold(I)-catalyzed spirocyclization. The reaction pathway assumes the formation of a spiroindoleninium intermediate, which then evolves through a Wagner-Meerwein-like 1,2-migration. This migration, driven by the rearomatization of the indole nucleus, leads to the final product. researchgate.net The nature of the substituents can influence whether a 1,2-alkyl or a 1,2-alkenyl shift is favored, demonstrating the tunable reactivity of these spiro intermediates researchgate.net.

Carbamates, as a class of compounds, are known inhibitors of acetylcholinesterase (AChE). The inhibitory mechanism does not involve clinical effects but is a direct chemical interaction with the enzyme's active site. The process is a two-step reaction that results in the temporary inactivation of the enzyme. nih.gov

Carbamoylation: The carbamate molecule, such as this compound, binds to the active site of AChE. The carbamoyl (B1232498) group is then transferred to the hydroxyl group of a specific serine residue within the active site. This covalent modification is accompanied by the departure of the "leaving group" (in this case, the methyl alcohol part would be the leaving group if the reaction were reversed, but here the pyridine-2-ol is the leaving group from the carbamate ester). nih.govresearchgate.net

Decarbamoylation: The resulting carbamoylated enzyme is temporarily non-functional. The enzyme's activity is only restored upon hydrolysis of the carbamoyl-serine bond, a process known as decarbamoylation. This hydrolysis step is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine. nih.gov

The rate of decarbamoylation is a critical factor in the potency of a carbamate inhibitor. Research has shown that this rate is highly dependent on the steric bulk of the substituents on the carbamoyl nitrogen. As the alkyl groups on the carbamoyl moiety increase in size, the rate of decarbamoylation decreases markedly. nih.gov This is attributed to distortion in the enzyme's active site, particularly in the acyl pocket. For instance, switching from an N-monomethyl to an N,N-diethylcarbamoyl group can slow the decarbamoylation rate by a factor of 800 nih.gov. This suggests a shift in the rate-limiting step from general acid-base catalysis to a conformational change in the distorted active site nih.gov.

Spectroscopic and Structural Elucidation of Methyl Pyridin 2 Ylcarbamate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and chemical environment of atoms within a molecule. For methyl pyridin-2-ylcarbamate, ¹H and ¹³C NMR spectroscopy are fundamental in confirming its structure.

The pyridine (B92270) ring protons typically appear in the aromatic region of the spectrum. The proton at the 6-position (adjacent to the nitrogen atom) is expected to be the most deshielded due to the inductive effect of the nitrogen, resonating at the lowest field. The protons at positions 3, 4, and 5 will appear at higher fields, with their specific chemical shifts and coupling patterns providing unambiguous assignment. The N-H proton of the carbamate (B1207046) group is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl protons of the carbamate's ester group will present as a sharp singlet at a higher field, characteristic of protons on a carbon attached to an oxygen atom.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H-6 (Pyridine)~8.1-8.3Doublet~5-6
H-3 (Pyridine)~7.9-8.1Doublet~8-9
H-4 (Pyridine)~7.5-7.7Triplet~7-8
H-5 (Pyridine)~6.9-7.1Triplet~6-7
N-H (Carbamate)Variable (Broad Singlet)Broad Singlet-
-OCH₃ (Methyl)~3.8-4.0Singlet-

Note: The predicted values are based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. Five distinct signals are expected for the pyridine ring carbons, one for the carbonyl carbon of the carbamate, and one for the methyl carbon.

The carbon atoms of the pyridine ring will resonate in the aromatic region (typically between 110 and 160 ppm). The C-2 and C-6 carbons, being closest to the electronegative nitrogen atom, will be the most deshielded. The carbonyl carbon of the carbamate group is expected to appear at a significantly downfield chemical shift, generally in the range of 150-170 ppm. The methyl carbon of the ester group will be found at a much higher field, characteristic of sp³ hybridized carbons bonded to an oxygen atom.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2 (Pyridine)~152-154
C-6 (Pyridine)~147-149
C-4 (Pyridine)~138-140
C-3 (Pyridine)~118-120
C-5 (Pyridine)~112-114
C=O (Carbonyl)~154-156
-OCH₃ (Methyl)~52-54

Note: The predicted values are based on the analysis of structurally similar compounds.

While this compound does not possess chiral centers, advanced NMR techniques can be employed to study its conformational preferences. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about the spatial proximity of protons. For instance, correlations between the N-H proton and the H-3 proton of the pyridine ring, or between the methyl protons and the H-3 proton, could help in determining the preferred orientation of the carbamate group relative to the pyridine ring.

Furthermore, variable temperature NMR studies could reveal information about the rotational barrier around the C2-N bond and the N-C(O) bond, indicating the presence of different conformers in solution and the dynamics of their interconversion.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the characteristic functional groups present in this compound.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. A prominent feature will be the N-H stretching vibration of the carbamate group, typically observed in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the carbamate carbonyl group will give rise to a strong absorption band, generally in the range of 1700-1740 cm⁻¹. The C-N stretching vibrations of the carbamate and the pyridine ring will appear in the fingerprint region, along with the C-O stretching of the ester group. The aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H (Carbamate)Stretching3200-3400Medium
C-H (Aromatic)Stretching>3000Medium-Weak
C-H (Methyl)Stretching2850-2960Medium-Weak
C=O (Carbonyl)Stretching1700-1740Strong
C=C, C=N (Pyridine Ring)Stretching1400-1600Medium-Strong
C-O (Ester)Stretching1200-1300Strong
C-NStretching1200-1350Medium

Note: The predicted values are based on the analysis of structurally similar compounds and general group frequencies.

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the symmetric breathing vibrations of the pyridine ring are expected to produce strong and sharp signals in the Raman spectrum, which are often weak in the IR spectrum. The C=O stretching vibration will also be Raman active. Analysis of the Raman spectrum can aid in a more complete vibrational assignment when used in conjunction with FT-IR data. The application of Raman spectroscopy can be particularly insightful for studying intermolecular interactions, such as hydrogen bonding involving the N-H group, in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

In this compound, the primary chromophores are the pyridine ring and the carbamate group (-NH-C(=O)-O-). The UV-Vis spectrum of related N-substituted pyridine compounds typically displays absorptions corresponding to π→π* and n→π* electronic transitions. researchgate.netresearchgate.net The π→π* transitions, which are generally of high intensity, arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic pyridine ring. libretexts.org The n→π* transitions, which are typically of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to π* antibonding orbitals. libretexts.org

Studies on structurally similar compounds, such as 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers, provide insight into the expected spectral characteristics. nih.govnih.govukm.edu.my In methanolic solutions, these related compounds exhibit distinct absorption bands in the UV region, which are attributed to the electronic transitions within the pyridine and amide functionalities. ukm.edu.my The extent of conjugation in the system significantly influences the absorption wavelength (λmax); greater conjugation typically leads to a bathochromic (red) shift to longer wavelengths. utoronto.ca

Table 1: Typical Electronic Transitions in Pyridine-Containing Compounds

Transition Type Chromophore Approximate Wavelength Range (nm)
π→π* Pyridine Ring 200 - 280

Note: The exact λmax values for this compound may vary depending on the solvent used due to solvent-chromophore interactions. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound (C₇H₈N₂O₂), the molecular weight is 152.15 g/mol . epa.gov In an electron ionization (EI) mass spectrum, the peak with the highest mass-to-charge ratio (m/z) typically corresponds to the molecular ion (M⁺), which in this case would be observed at m/z = 152. savemyexams.comchemguide.co.uk

The molecular ion is energetically unstable and tends to break apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern provides a molecular fingerprint that helps confirm the structure. Key fragmentation pathways for this compound are expected to involve the cleavage of the carbamate and pyridine moieties.

Common fragmentation patterns for carbamates and pyridine derivatives include:

Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the O-CH₃ bond would result in a fragment ion at m/z = 121.

Loss of carbon dioxide (CO₂): Decarboxylation could lead to a fragment corresponding to 2-aminopyridine (B139424), with a peak at m/z = 94.

Cleavage of the N-C bond: Fragmentation at the bond between the pyridine ring and the carbamate nitrogen could generate a pyridyl cation at m/z = 78. msu.edu

McLafferty Rearrangement: While less direct for this structure, rearrangements can lead to complex fragmentation patterns. libretexts.org

The relative abundance of these fragment ions depends on their stability. libretexts.org For instance, fragments that result in stable carbocations or resonance-stabilized structures will often produce more intense peaks in the spectrum. libretexts.org The most intense peak in the spectrum is known as the base peak. chemguide.co.uk

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Identity of Lost Neutral Fragment
152 [C₇H₈N₂O₂]⁺ (Molecular Ion)
121 [C₆H₅N₂O]⁺ •OCH₃
94 [C₅H₆N₂]⁺ CO₂

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related structures, such as 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, reveals key structural features that can be extrapolated. researchgate.net In such structures, the pyridine and benzene (B151609) rings are often not coplanar. researchgate.netresearchgate.net For example, in one derivative, the rings are inclined to one another by 26.86 (9)°. researchgate.net

Key structural parameters that would be determined include:

Bond Lengths: The C=O double bond in the carbamate group is expected to be around 1.22-1.23 Å. The C-N bonds within the carbamate and to the pyridine ring will exhibit partial double-bond character, resulting in lengths shorter than a typical C-N single bond (approx. 1.39-1.42 Å). researchgate.net Bonds within the pyridine ring will show lengths characteristic of an aromatic system (approx. 1.34-1.40 Å). researchgate.netnist.gov

Bond Angles: The geometry around the sp² hybridized atoms of the pyridine ring and the carbamate group would be approximately 120°. researchgate.netnist.gov

Intermolecular Interactions: In the solid state, molecules of this compound are likely to be linked by intermolecular hydrogen bonds. The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen can act as acceptors, leading to the formation of dimers or extended networks. researchgate.net

Table 3: Representative X-ray Crystallographic Data for a Related Compound (Triclinic, P-1)

Parameter Value
a (Å) 8.5434 (4)
b (Å) 8.7477 (4)
c (Å) 11.0530 (5)
α (°) 86.1868 (13)
β (°) 83.3739 (13)
γ (°) 73.8746 (13)

Data from a related benzoyl thiourea (B124793) derivative containing a pyridine ring. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. This comparison serves as a crucial check for the purity and confirmation of the empirical formula of a synthesized compound. nih.gov

For this compound, the molecular formula is C₇H₈N₂O₂. The theoretical elemental composition can be calculated using the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ), and the molecular weight (152.15 g/mol ).

Calculation of Theoretical Percentages:

%C = (7 * 12.01 / 152.15) * 100 = 55.26%

%H = (8 * 1.008 / 152.15) * 100 = 5.30%

%N = (2 * 14.01 / 152.15) * 100 = 18.42%

%O = (2 * 16.00 / 152.15) * 100 = 21.03%

Experimental data from the analysis of related monoamide isomers have shown a close correlation between the calculated and found values, typically within a ±0.4% margin, which is considered acceptable for confirming the structure. nih.govnih.gov

Table 4: Elemental Analysis Data for this compound (C₇H₈N₂O₂)

Element Theoretical % Experimental % (Expected)
Carbon (C) 55.26 55.26 ± 0.4
Hydrogen (H) 5.30 5.30 ± 0.4
Nitrogen (N) 18.42 18.42 ± 0.4

Q & A

Q. What are the common synthetic routes for Methyl pyridin-2-ylcarbamate, and what factors influence yield optimization?

this compound is typically synthesized via carbamate esterification reactions. A methodological approach involves reacting pyridin-2-amine with methyl chloroformate under basic conditions (e.g., using triethylamine as a base). Yield optimization depends on controlling reaction temperature (0–5°C to minimize side reactions), stoichiometric ratios (excess methyl chloroformate), and purification via recrystallization or column chromatography. Solvent choice (e.g., dichloromethane or THF) and inert atmosphere conditions can further enhance reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the carbamate group (δ ~155–160 ppm for carbonyl carbon) and pyridine ring protons (distinct splitting patterns).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch).
  • Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion validation (e.g., [M+H]⁺).
  • Elemental Analysis : To verify purity and stoichiometry. Cross-referencing with computational simulations (e.g., DFT for IR/NMR predictions) enhances accuracy .

Q. What safety protocols are recommended when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation exposure.
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste.
  • Storage : Keep in a sealed container under dry, inert conditions (argon/nitrogen) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:

  • Electrophilic/Nucleophilic Sites : Frontier molecular orbitals (HOMO/LUMO) reveal electron-rich pyridine nitrogen and carbamate carbonyl as reactive centers.
  • Reaction Pathways : Transition state analysis for nucleophilic acyl substitutions or metal coordination. Validation via spectroscopic or crystallographic data is critical to resolve discrepancies between computational predictions and experimental outcomes .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

  • High-Resolution Data : Use synchrotron radiation for improved resolution (<1.0 Å).
  • Refinement Software : SHELXL (via iterative least-squares refinement) to address twinning or disorder.
  • Validation Tools : CheckCIF for identifying geometric anomalies (e.g., bond angle deviations). For macromolecular complexes, SHELXPRO can interface with cryo-EM data to resolve ambiguities .

Q. How does the electronic structure of this compound influence its coordination chemistry with metal ions?

The pyridine nitrogen acts as a Lewis base, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). Methodology includes:

  • Spectrochemical Series : UV-Vis spectroscopy to determine ligand field strength (e.g., λmax shifts).
  • Magnetic Susceptibility : SQUID magnetometry for paramagnetic complexes.
  • X-ray Crystallography : To confirm coordination geometry (e.g., octahedral vs. square planar). Comparative studies with analogs (e.g., tert-butyl pyridin-2-ylcarbamate) highlight substituent effects on binding affinity .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

  • Side Reactions : Competing hydrolysis of the carbamate group at elevated temperatures. Mitigate via low-temperature batch processing.
  • Purification : Switch from column chromatography to fractional crystallization for large batches.
  • Solvent Recovery : Use green solvents (e.g., ethyl acetate) to reduce environmental impact. Process Analytical Technology (PAT) tools (e.g., in-line FT-IR) enable real-time monitoring .

Q. What are the stability considerations for this compound under various storage conditions?

  • Thermal Stability : Decomposition above 150°C (TGA analysis recommended).
  • Photostability : Store in amber vials to prevent UV-induced degradation.
  • Moisture Sensitivity : Hydrolysis risk in humid environments; use desiccants like silica gel. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.